N-methyl-2-(2H-tetrazol-5-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

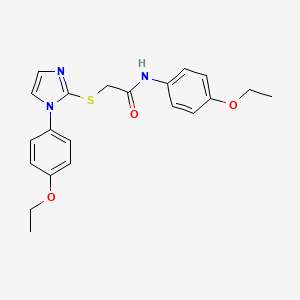

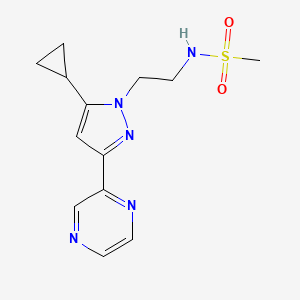

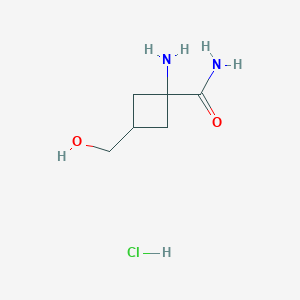

“N-methyl-2-(2H-tetrazol-5-yl)aniline” is a chemical compound with the molecular formula C8H9N5. It is a derivative of tetrazole, a class of compounds that play a very important role in medicinal and pharmaceutical applications .

Synthesis Analysis

The synthesis of “this compound” and its derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of C–N linked bistetrazolate nitramino compounds were successfully prepared from readily available 5-aminotetrazole .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C8H9N5/c1-13-11-8(10-12-13)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3 . The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Its molecular weight is 175.195. More detailed physical and chemical properties are not available in the sources.

Scientific Research Applications

Electroluminescence and Photophysics

"N-methyl-2-(2H-tetrazol-5-yl)aniline" derivatives have been investigated for their potential in electroluminescence and photophysics. For example, studies on tetradentate bis-cyclometalated platinum(II) complexes, incorporating similar aniline derivatives, have shown promising applications in organic light-emitting diodes (OLEDs) due to their highly luminescent properties. These complexes exhibit a range of emissive colors and high quantum efficiencies, making them suitable for use in display technologies and lighting applications (Vezzu et al., 2010).

Antioxidant Activities

Aniline derivatives have also been studied for their antioxidant activities. Copper(II) and zinc(II) complexes with N,N-bis(N-ethyl-2-ylmethylbenzimidazole)aniline ligands have demonstrated significant antioxidant activity against superoxide and hydroxyl radicals. These findings suggest potential therapeutic applications in combating oxidative stress-related diseases (Shen et al., 2018).

DNA Binding and Antimicrobial Activities

Another application area is in the development of novel antimicrobial agents and DNA-binding studies. Silver(I) complexes containing bis(2-benzimidazolyl)aniline derivatives have been explored for their DNA-binding properties and demonstrated antioxidant activities. These complexes show potential as therapeutics in the treatment of diseases involving oxidative damage to biological macromolecules (Wu et al., 2014).

Synthetic Methodologies

Moreover, the chemical reactivity of aniline derivatives provides valuable insights into synthetic methodologies. Research on the oxidation of aniline by manganese dioxide has contributed to understanding the transformation pathways of primary aromatic amines in environmental contexts. Such studies are crucial for developing strategies for the remediation of aniline pollutants in water and soil environments (Laha & Luthy, 1990).

properties

IUPAC Name |

N-methyl-2-(2H-tetrazol-5-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-9-7-5-3-2-4-6(7)8-10-12-13-11-8/h2-5,9H,1H3,(H,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYFYIGOHJVYJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C2=NNN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole](/img/structure/B2959506.png)

![5-(Cyclobutylmethyl)-6-methyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2959510.png)

![3-{[(3-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2959516.png)

![N-(2,4-difluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2959517.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2959518.png)

![Ethyl 2-[(2-{[(4-nitrophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2959526.png)